6-Methyl-3-(3-methylphenyl)thian-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H18OS |
|---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
6-methyl-3-(3-methylphenyl)thian-3-ol |
InChI |
InChI=1S/C13H18OS/c1-10-4-3-5-12(8-10)13(14)7-6-11(2)15-9-13/h3-5,8,11,14H,6-7,9H2,1-2H3 |
InChI Key |
XZKLKHMOXLYTFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CS1)(C2=CC=CC(=C2)C)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Methyl 3 3 Methylphenyl Thian 3 Ol
Strategic Retrosynthetic Analysis of the 6-Methyl-3-(3-methylphenyl)thian-3-ol Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. youtube.comamazonaws.comyoutube.com This process involves identifying key bonds that can be disconnected, corresponding to reliable forward reactions.
Identification of Key Disconnection Points and Precursor Building Blocks
The structure of this compound presents several logical disconnection points. The most evident disconnections are at the C-S bonds and the C-C bond adjacent to the tertiary alcohol.
A primary retrosynthetic disconnection of the C3-C4 bond and the C2-S bond suggests a pathway involving the reaction of a Grignard reagent with a suitable ketone precursor. This leads to the identification of 3-methylphenylmagnesium bromide and 6-methylthian-3-one (B2935871) as key precursors. Further disconnection of the 6-methylthian-3-one at the C-S bonds points towards a Michael addition-based ring closure.
Another strategic approach involves disconnecting the C2-S and C6-S bonds of the thiane (B73995) ring. This suggests a precursor like 1,5-dichloro-5-methylhexan-3-one, which upon reaction with a sulfur source such as sodium sulfide (B99878), would yield the cyclic ketone. The subsequent addition of a 3-methylphenyl organometallic reagent would then furnish the target tertiary alcohol.
A third disconnection strategy focuses on the C-C bond formation at the tertiary alcohol center. This approach identifies 6-methylthiane as a potential precursor, which could be oxidized to the corresponding sulfoxide (B87167), followed by a Pummerer rearrangement and subsequent reaction with an organometallic reagent.
| Precursor Building Block | Corresponding Disconnection Strategy | Potential Starting Materials |
| 6-Methylthian-3-one and 3-Methylphenylmagnesium bromide | C-C bond formation at the tertiary alcohol | 1,5-dichloro-5-methylhexan-3-one, Sodium sulfide, 3-bromotoluene, Magnesium |
| 1,5-Dichloro-5-methylhexan-3-one and a Sulfur Source | Thiane ring formation via double nucleophilic substitution | Commercially available halo-ketones, Sodium sulfide |
| 6-Methylthiane | Functionalization of a pre-formed thiane ring | 1,5-dibromo-2-methylpentane, Sodium sulfide |
Development and Optimization of Novel Synthetic Pathways to this compound
Building upon the retrosynthetic analysis, several modern synthetic methodologies can be envisioned for the construction of this compound. These approaches aim to enhance efficiency, selectivity, and sustainability compared to traditional methods.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer significant advantages in terms of atom economy and step efficiency. mdpi.commdpi.comsemanticscholar.org A hypothetical MCR for the synthesis of the target molecule could involve the condensation of 3-methylbenzaldehyde, a sulfur source like hydrogen sulfide, and a suitable Michael acceptor.
For instance, a one-pot reaction of 3-methylbenzaldehyde, crotonaldehyde, and hydrogen sulfide in the presence of a suitable catalyst could potentially lead to the formation of the thiane ring system. Subsequent functionalization would be required to install the tertiary alcohol.
A more direct MCR could involve the reaction of 3-methylbenzaldehyde, a β-keto-thiol, and a suitable activating agent. The optimization of such a reaction would involve screening various catalysts, solvents, and reaction conditions to maximize the yield and diastereoselectivity of the desired product.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Hypothetical Yield (%) |
| 3-Methylbenzaldehyde | Crotonaldehyde | H₂S | Proline, DMSO, 60 °C | 45 |
| 3-Methylbenzaldehyde | 5-Mercapto-5-methylhexan-3-one | Acetic Acid | Montmorillonite K-10, Toluene, reflux | 60 |
| 3-Methylbenzaldehyde | 1-Mercapto-1-methylpropan-2-one | 3-Buten-2-one | DABCO, Ethanol, rt | 55 |
Organometallic Catalysis in Thianol Ring Formation
Organometallic catalysis provides powerful tools for the formation of C-C and C-heteroatom bonds with high levels of control. academie-sciences.frlibretexts.orgyoutube.com A plausible organometallic approach to this compound could involve a transition-metal-catalyzed cyclization. For example, a palladium-catalyzed intramolecular hydrothiolation of a suitably functionalized unsaturated thiol could construct the thiane ring.
Another strategy could employ a rhodium-catalyzed [4+2] cycloaddition of a thio-diene with an appropriate dienophile. The resulting cycloadduct could then be further elaborated to the target molecule. The choice of ligand on the metal center would be crucial for controlling the stereochemical outcome of the cyclization.
| Catalyst | Ligand | Substrate | Solvent | Temperature (°C) | Hypothetical Yield (%) |
| Pd(OAc)₂ | Xantphos | 6-mercapto-3-methyl-1-hepten-4-ol | Toluene | 100 | 75 |
| [Rh(cod)Cl]₂ | BINAP | 1-(3-methylphenyl)-5-mercapto-penta-1,4-dien-3-ol | Dioxane | 80 | 68 |
| Ni(cod)₂ | dppb | 5-bromo-1-mercapto-5-methylhexan-3-ol | DMF | 60 | 82 |
Radical-Mediated Cyclization Strategies
Radical reactions offer a complementary approach to ionic reactions for ring formation, often proceeding under mild conditions and with unique selectivity. nih.govmdpi.comnih.gov A thiyl radical-mediated cyclization could be a viable route to the 6-methylthiane core. nih.gov This would typically involve the generation of a thiyl radical from a suitable precursor, such as a thiol or a thioether, which then undergoes an intramolecular addition to a tethered alkene or alkyne.
For the synthesis of this compound, a precursor such as 1-(3-methylphenyl)-6-mercapto-2-methylhept-1-en-3-ol could be subjected to radical-generating conditions (e.g., AIBN, Bu₃SnH, or photoredox catalysis) to initiate the cyclization. The stereochemical outcome of the 6-exo-trig cyclization would be a key aspect to investigate and optimize.
| Radical Initiator | Precursor | Solvent | Conditions | Hypothetical Yield (%) | Hypothetical d.r. |
| AIBN, Bu₃SnH | 1-(3-methylphenyl)-6-mercapto-2-methylhept-1-en-3-ol | Benzene | 80 °C, 4h | 70 | 3:1 |
| (NH₄)₂S₂O₈ | 1-(3-methylphenyl)-6-mercapto-2-methylhept-1-en-3-ol | H₂O/CH₃CN | 80 °C, 6h | 65 | 2:1 |
| Ir(ppy)₃, Blue LED | 1-(3-methylphenyl)-6-mercapto-2-methylhept-1-en-3-ol | Acetonitrile | rt, 12h | 85 | 5:1 |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is increasingly important in modern synthetic chemistry to minimize environmental impact. mdpi.comnih.govrasayanjournal.co.inresearchgate.net For the synthesis of this compound, several green strategies can be implemented.
The use of safer solvents, such as water, ethanol, or supercritical CO₂, in place of hazardous chlorinated or aromatic solvents would be a primary consideration. mdpi.comnih.gov Catalyst choice is also critical; employing non-toxic, earth-abundant metal catalysts or even organocatalysts can significantly improve the green credentials of a synthesis.
Furthermore, designing the synthesis to have a high atom economy, minimizing the number of steps, and reducing waste generation are all key tenets of green chemistry. rasayanjournal.co.in For example, a one-pot multicomponent reaction would be inherently greener than a multi-step linear synthesis requiring purification of intermediates. The use of microwave irradiation or ultrasound could also reduce reaction times and energy consumption.
| Green Chemistry Metric | Traditional Route (Hypothetical) | Greener Route (Hypothetical MCR) |
| Atom Economy | Lower (multiple steps with byproducts) | Higher (one-pot, fewer byproducts) |
| Solvent | Dichloromethane, Toluene | Water, Ethanol |
| Catalyst | Stoichiometric reagents, heavy metals | Catalytic, biodegradable organocatalyst |
| Number of Steps | 4-5 steps | 1-2 steps |
| E-Factor (Waste/Product ratio) | High | Low |
Stereoselective and Enantioselective Synthesis of this compound
The synthesis of specific stereoisomers of this compound, a chiral molecule with two stereocenters, necessitates the use of stereoselective and enantioselective methods. The primary challenge lies in controlling the spatial arrangement of the substituents at the C3 and C6 positions of the thiane ring.
Application of Chiral Catalysts and Auxiliaries
The application of chiral catalysts or auxiliaries is a cornerstone of asymmetric synthesis and could be a viable strategy for controlling the stereochemistry of this compound.
Chiral Catalysts: Enantioselective synthesis could potentially be achieved through the use of chiral catalysts that can differentiate between the two enantiotopic faces of a prochiral precursor. For instance, a key synthetic step might involve the asymmetric addition of a 3-methylphenyl organometallic reagent to a 6-methylthian-3-one precursor. This reaction, mediated by a chiral catalyst, could create the tertiary alcohol at the C3 position with a high degree of enantioselectivity.
Commonly employed chiral catalysts for such transformations include those based on transition metals complexed with chiral ligands, such as derivatives of BINOL, Salen, or chiral phosphines. beilstein-journals.orgbeilstein-journals.org The choice of metal and ligand would be critical in creating a chiral pocket that effectively shields one face of the ketone, directing the nucleophilic attack of the organometallic reagent to the other face.
Hypothetical Application of Chiral Catalysts:
| Catalyst Type | Potential Precursor | Expected Outcome |
| Chiral Lewis Acid (e.g., Ti-TADDOL) | 6-methylthian-3-one | Enantioselective addition of a 3-methylphenyl nucleophile |
| Chiral Organocatalyst (e.g., Proline derivative) | Aldol reaction precursor | Asymmetric formation of a C-C bond leading to the thiane backbone |
Chiral Auxiliaries: An alternative approach involves the covalent attachment of a chiral auxiliary to a precursor molecule. This auxiliary would direct the stereochemical outcome of a subsequent reaction, after which it can be cleaved to yield the desired enantiomerically enriched product. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor of the thiane ring, influencing the stereochemistry of the ring closure or the introduction of the 3-methylphenyl group.
Diastereoselective Control in Ring Closure Reactions
The formation of the thiane ring itself presents an opportunity to establish the relative stereochemistry between the C3 and C6 positions. Diastereoselective ring closure reactions are often influenced by the steric and electronic properties of the substrates and reagents.
One potential strategy for diastereoselective ring closure would be an intramolecular cyclization of an acyclic precursor that already contains the necessary chiral centers or can have them induced during the cyclization process. The stereochemical outcome of such a reaction would be governed by the minimization of steric interactions in the transition state, often predictable by models such as the Curtin-Hammett principle. nih.govrsc.org
For example, a Michael addition-type cyclization of a precursor containing both the thiol and the α,β-unsaturated ketone moieties could be employed. The existing stereocenter at the position that will become C6 could direct the stereochemistry of the newly formed C3 stereocenter. The choice of reaction conditions, such as the base and solvent, can significantly influence the diastereomeric ratio of the product.
Hypothetical Diastereoselective Ring Closure:
| Reaction Type | Precursor | Key Control Element | Expected Outcome |
| Intramolecular Michael Addition | Acyclic mercapto-enone | Substrate control from existing stereocenter | Formation of cis or trans diastereomer |
| Intramolecular Aldol Cyclization | Acyclic keto-aldehyde with a thiol | Reagent control with specific base/catalyst | Diastereoselective formation of the thiane ring |
It is important to reiterate that the successful application of these advanced synthetic methodologies to the synthesis of this compound would require extensive experimental investigation to optimize reaction conditions and achieve the desired stereochemical control.
Elucidation of Advanced Spectroscopic and Conformational Aspects of 6 Methyl 3 3 Methylphenyl Thian 3 Ol
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 6-Methyl-3-(3-methylphenyl)thian-3-ol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its molecular framework and stereochemistry.
Two-Dimensional NMR Experiments for Connectivity and Relative Stereochemistry (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are instrumental in establishing the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY correlations would be expected between the protons on the thiane (B73995) ring, for instance, between the geminal protons at the C2, C4, and C5 positions, and between the vicinal protons. It would also show a correlation between the methyl protons at C6 and the H6 proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to assign the carbon signals based on the known proton assignments. For example, the proton signal of the C6-methyl group would show a correlation to the corresponding methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, the hydroxyl proton could show a correlation to the C3, C2, and C4 carbons. The protons of the 3-methylphenyl group would show correlations to the carbons within the aromatic ring and to the C3 of the thiane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the relative stereochemistry and conformation of the molecule. For this compound, NOESY could be used to determine the axial or equatorial orientation of the substituents on the thiane ring. For example, a spatial correlation between the C6-methyl group and axial protons on the thiane ring would suggest an equatorial orientation of the methyl group.
Interactive Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H) | Key NOESY Correlations (from ¹H) |
| 2-ax | 2.85 | 45.2 | C3, C4 | 2-eq, 4-ax |
| 2-eq | 2.60 | 45.2 | C3, C4 | 2-ax, OH |
| 3-OH | 4.50 | 72.5 (C3) | C2, C4 | 2-eq, 4-eq |
| 4-ax | 2.10 | 35.8 | C3, C5, C6 | 4-eq, 2-ax, 6-ax |
| 4-eq | 1.90 | 35.8 | C3, C5, C6 | 4-ax, 5-eq, OH |
| 5-ax | 1.80 | 28.1 | C4, C6 | 5-eq, 4-ax |
| 5-eq | 1.65 | 28.1 | C4, C6 | 5-ax, 6-ax |
| 6-ax | 2.95 | 38.7 | C2, C4, C5, 6-CH₃ | 4-ax, 5-eq |
| 6-CH₃ | 1.30 | 21.5 | C5, C6 | 5-eq |
| 1' | - | 145.1 | - | - |
| 2' | 7.40 | 128.9 | C3, C4', C6' | H6' |
| 3' | - | 138.2 | - | - |
| 3'-CH₃ | 2.35 | 21.4 | C2', C3', C4' | H2', H4' |
| 4' | 7.20 | 128.6 | C2', C6' | H5' |
| 5' | 7.10 | 125.4 | C1', C3' | H4', H6' |
| 6' | 7.30 | 129.3 | C2', C4' | H2', H5' |
Dynamic NMR Spectroscopy for Conformational Exchange Studies
The thiane ring in this compound can exist in different chair conformations that interconvert. Dynamic NMR spectroscopy is a powerful tool to study such conformational exchange processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the interconversion is slow on the NMR timescale, and separate signals for the axial and equatorial protons of the two conformers may be observed. As the temperature is increased, the rate of interconversion increases, leading to broadening of the signals. At a certain temperature, known as the coalescence temperature, the signals merge into a single broad peak. From the coalescence temperature and the chemical shift difference between the signals, the energy barrier for the conformational exchange can be calculated.
High-Resolution Mass Spectrometric Approaches for Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides precise mass measurements, which allow for the determination of the elemental composition of a molecule and its fragments.
Tandem Mass Spectrometry (MS/MS) for Structural Probing
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of ions. acs.orgnih.govacs.orgnih.govyoutube.com In an MS/MS experiment, the molecular ion of this compound is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. This provides valuable information about the structure of the molecule. Plausible fragmentation pathways for this compound could include:
Loss of a water molecule (-18 Da): This is a common fragmentation for alcohols.
Loss of the methyl group (-15 Da): Cleavage of the C6-methyl group.
Cleavage of the thiane ring: This can lead to a variety of fragments depending on which bonds are broken.
Loss of the 3-methylphenyl group (-91 Da): This would result in a fragment corresponding to the thiane ring.
Interactive Table 2: Plausible Mass Spectrometric Fragments for this compound
| m/z | Proposed Formula | Proposed Identity |
| 236.1235 | C₁₄H₂₀OS | [M]⁺ (Molecular Ion) |
| 218.1129 | C₁₄H₁₈S | [M - H₂O]⁺ |
| 221.0999 | C₁₃H₁₇OS | [M - CH₃]⁺ |
| 145.0711 | C₈H₁₃S | [M - C₆H₅CH₃]⁺ |
| 121.0704 | C₈H₉O | [M - C₆H₁₁S]⁺ |
| 91.0548 | C₇H₇ | [C₆H₄CH₃]⁺ |
Vibrational Spectroscopy for Functional Group Analysis and Molecular Insights
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its structure and bonding.
Detailed Infrared (IR) and Raman Spectroscopic Interpretation
O-H Stretch: The hydroxyl group will give rise to a characteristic broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. The exact position and shape of this band can provide information about hydrogen bonding. In the Raman spectrum, the O-H stretch is generally weak.
C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.
C=C Stretches: The aromatic ring will show characteristic C=C stretching vibrations in the region of 1450-1600 cm⁻¹.
C-O Stretch: The C-O stretching vibration of the tertiary alcohol is expected in the range of 1100-1200 cm⁻¹.
C-S Stretch: The C-S stretching vibration is typically weak and appears in the fingerprint region of the spectrum, around 600-800 cm⁻¹.
Interactive Table 3: Characteristic IR and Raman Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| O-H stretch | 3400 (broad) | 3400 (weak) | Medium-Strong (IR) |
| Aromatic C-H stretch | 3050 | 3050 | Medium |
| Aliphatic C-H stretch | 2960, 2870 | 2960, 2870 | Strong |
| Aromatic C=C stretch | 1600, 1480 | 1600, 1480 | Medium-Strong |
| CH₂/CH₃ bend | 1450, 1375 | 1450, 1375 | Medium |
| C-O stretch | 1150 | 1150 (weak) | Strong (IR) |
| C-S stretch | 720 | 720 | Weak |
X-ray Crystallographic Analysis for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, thereby establishing the absolute stereochemistry and conformational preferences of a molecule in the solid state. For a chiral molecule such as this compound, single-crystal X-ray diffraction would be invaluable in assigning the absolute configuration of its stereocenters and elucidating the spatial orientation of the methyl and methylphenyl substituents on the thiane ring.
Crystal Structure Determination and Analysis of Packing Interactions
The determination of a crystal structure through X-ray diffraction involves several key steps. Initially, a high-quality single crystal of the compound is required. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, consisting of a set of reflections with varying intensities, is meticulously recorded. These data are then processed to solve the phase problem and generate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined and refined to yield a precise molecular structure.
An analysis of the crystal packing reveals the nature of the intermolecular interactions that stabilize the crystal lattice. These non-covalent interactions, which include hydrogen bonds, van der Waals forces, and potentially C-H···π interactions, govern the macroscopic properties of the solid, such as its melting point and solubility. In the case of this compound, the hydroxyl group would be a prime candidate for forming hydrogen bonds, which could significantly influence the packing arrangement.
Without experimental data, a detailed discussion remains speculative. However, a hypothetical data table of what would be expected from such an analysis is presented below to illustrate the type of information that would be obtained.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C13H18OS |
| Formula Weight | 222.35 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 14.789(5) |
| β (°) | 98.76(3) |
| Volume (ų) | 1254.3(8) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.178 |
| Absorption Coefficient (mm⁻¹) | 0.234 |
Hypothetical Hydrogen Bond Geometry (Å, °)
| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |
|---|
This table would typically be followed by a detailed discussion of the molecular conformation, including the chair conformation of the thiane ring and the orientation of the axial and equatorial substituents. The analysis would extend to the supramolecular assembly, describing how molecules are interconnected through the identified intermolecular forces to form a three-dimensional network.
Until such a study is performed and its results published, a definitive account of the solid-state structure of this compound remains an open question in the field of chemical crystallography.
Reactivity and Mechanistic Investigations of 6 Methyl 3 3 Methylphenyl Thian 3 Ol
Chemoselective Transformations of the Thianol Moiety
The thianol moiety, characterized by a sulfur-containing heterocyclic ring with a hydroxyl group, presents multiple avenues for selective chemical transformations. The reactivity of this core structure is influenced by the interplay between the sulfur atom and the tertiary alcohol.
Oxidation Reactions of the Sulfur Atom and Resulting Derivates
The sulfur atom in the thiane (B73995) ring is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These transformations can significantly alter the chemical and physical properties of the molecule. The oxidation is typically chemoselective, targeting the sulfur atom without affecting the tertiary alcohol or the aromatic ring under controlled conditions.
Common oxidizing agents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate. The degree of oxidation can be controlled by the stoichiometry of the oxidant and the reaction conditions.
Table 1: Predicted Outcomes of Sulfur Oxidation
| Oxidizing Agent | Stoichiometry | Predicted Product |
|---|---|---|
| H₂O₂ | 1 equivalent | 6-Methyl-3-(3-methylphenyl)thian-3-ol 1-oxide (Sulfoxide) |
| m-CPBA | >2 equivalents | This compound 1,1-dioxide (Sulfone) |
The resulting sulfoxides are chiral at the sulfur atom, and diastereomers can be formed. The sulfones, being more oxidized, introduce a strong electron-withdrawing group that can influence the reactivity of the neighboring atoms.
Ring-Opening and Ring-Contraction/Expansion Reactions of the Thianol Core
The thianol core could potentially undergo ring-opening or rearrangement reactions under specific conditions, although such reactions for this specific molecule are not documented. Ring-opening could be initiated by the activation of the hydroxyl group followed by nucleophilic attack or elimination, leading to acyclic sulfur-containing compounds.
Ring-contraction or expansion reactions are also a possibility, often driven by the formation of more stable carbocations or ring systems. wikipedia.orgchemistrysteps.com For instance, treatment with a dehydrating agent could lead to the formation of a carbocation at the C3 position, which could then trigger a ring contraction to a five-membered thiacyclopentane derivative or an expansion to a seven-membered thiepane (B16028) ring. wikipedia.org Photochemical methods can also induce ring contractions in saturated heterocycles. nih.gov Reagents like diethylaminosulfur trifluoride (DAST) are known to induce ring expansion in cyclic alcohols. arkat-usa.org
Substitution and Elimination Reactions at Various Positions of this compound
The structure of this compound offers several sites for substitution and elimination reactions, primarily at the tertiary alcohol and on the aromatic ring.
Nucleophilic Substitution Pathways
The tertiary hydroxyl group at the C3 position is a poor leaving group. However, it can be protonated under acidic conditions to form a good leaving group (water), facilitating nucleophilic substitution. This would proceed through an SN1 mechanism due to the formation of a relatively stable tertiary carbocation.
Table 2: Hypothetical Nucleophilic Substitution Reactions
| Reagent | Proposed Conditions | Expected Product |
|---|---|---|
| HBr | Concentrated aqueous solution | 3-Bromo-6-methyl-3-(3-methylphenyl)thiane |
| HCl | Concentrated aqueous solution | 3-Chloro-6-methyl-3-(3-methylphenyl)thiane |
Elimination reactions (E1) could compete with substitution, especially at higher temperatures, leading to the formation of an endocyclic or exocyclic double bond.
Electrophilic Aromatic Substitution on the Phenyl Ring
The 3-methylphenyl group can undergo electrophilic aromatic substitution. masterorganicchemistry.commsu.edu The methyl group is an activating, ortho-, para-director. msu.edulibretexts.org Therefore, incoming electrophiles will preferentially add to the positions ortho and para to the methyl group. The bulky thianol substituent might exert some steric hindrance, potentially favoring substitution at the less hindered positions.
Table 3: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Predicted Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 6-Methyl-3-(2-nitro-3-methylphenyl)thian-3-ol and 6-Methyl-3-(4-nitro-3-methylphenyl)thian-3-ol |
| Bromination | Br₂, FeBr₃ | 6-Methyl-3-(2-bromo-3-methylphenyl)thian-3-ol and 6-Methyl-3-(4-bromo-3-methylphenyl)thian-3-ol |
Mechanistic Studies of Key Reactions Involving this compound
While no specific mechanistic studies for this compound exist, the mechanisms of the aforementioned key reactions can be postulated based on general organic chemistry principles.
Sulfur Oxidation: The oxidation of the thioether to a sulfoxide (B87167) with a peroxide involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the peroxide. The subsequent oxidation to a sulfone follows a similar pathway.
S N 1 Reaction at C3: The mechanism involves the protonation of the hydroxyl group by an acid, followed by the departure of a water molecule to form a tertiary carbocation. This carbocation is then attacked by a nucleophile. Rearrangement of the carbocation is a potential side reaction.
Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a sigma complex (arenium ion). libretexts.org An electrophile attacks the π-system of the aromatic ring, leading to a resonance-stabilized carbocation. A base then removes a proton from the carbon bearing the electrophile, restoring aromaticity. libretexts.org The directing effects of the methyl group are due to its electron-donating nature, which stabilizes the carbocation intermediate when the electrophile adds to the ortho or para positions.
Further experimental investigation is necessary to confirm these predicted reaction pathways and to fully elucidate the mechanistic details for this compound.
Kinetic Isotope Effects and Hammett Correlations
No studies detailing the kinetic isotope effects for reactions involving this compound have been published. Similarly, there are no available Hammett correlation studies for this compound, which would be necessary to populate any data tables or discuss electronic effects of substituents on its reactivity.
Identification and Characterization of Reaction Intermediates
There is no information available regarding the identification and characterization of reaction intermediates formed during chemical transformations of this compound.
Due to the absence of specific research on this compound, the requested article with detailed research findings and data tables cannot be generated.
Computational and Theoretical Studies on 6 Methyl 3 3 Methylphenyl Thian 3 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used method for calculating the optimized geometry and ground state energy of molecules. For 6-Methyl-3-(3-methylphenyl)thian-3-ol, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d,p), can determine the most stable three-dimensional arrangement of its atoms. researchgate.netresearchgate.net These calculations provide key information on bond lengths, bond angles, and dihedral angles that define the molecule's shape.
The ground state energy calculated through DFT is a measure of the molecule's stability. By comparing the energies of different possible isomers or conformers, the most energetically favorable form can be identified.
Table 1: Hypothetical DFT Calculated Geometrical Parameters for this compound
| Parameter | Value |
|---|---|
| C-S Bond Length (average) | 1.82 Å |
| C-O Bond Length | 1.43 Å |
| C-C-C Bond Angle (ring) | 112° |
| C-S-C Bond Angle (ring) | 98° |
| Dihedral Angle (phenyl ring) | Varies by conformer |
| Ground State Energy | -XXX.XXXX Hartrees |
Note: This table contains representative values as direct computational studies on this specific molecule are not widely published. The values are based on typical bond lengths and angles for similar structures.
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. researchgate.netresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital that is most likely to donate electrons in a reaction, representing the nucleophilic character of a molecule. The LUMO is the orbital that is most likely to accept electrons, indicating the electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For this compound, the location of the HOMO and LUMO can predict sites susceptible to nucleophilic or electrophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 eV |
| LUMO | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
Note: These are illustrative energy values. The actual values would be determined through specific quantum chemical calculations.
Advanced Conformational Analysis Through Molecular Mechanics and Molecular Dynamics Simulations
The thiane (B73995) ring in this compound is not planar and can adopt several different conformations. Understanding these conformations is crucial as they can influence the molecule's physical properties and biological activity.
Conformational analysis of cyclic molecules like this compound can be performed to map its potential energy surface (PES). researchgate.netresearchgate.net This involves calculating the energy of the molecule as a function of its dihedral angles. The PES reveals the different stable conformations (local minima), such as chair, boat, and twist forms, and the energy barriers (transition states) between them. researchgate.net For a substituted thiane, the chair conformation is often the most stable. The orientation of the substituents (axial or equatorial) will significantly affect the relative energies of these conformers.
Table 3: Hypothetical Relative Energies of this compound Conformers
| Conformer | Substituent Orientations | Relative Energy (kcal/mol) |
|---|---|---|
| Chair 1 | 6-Methyl (Eq), 3-Phenyl (Eq), 3-OH (Ax) | 0.00 (most stable) |
| Chair 2 | 6-Methyl (Eq), 3-Phenyl (Ax), 3-OH (Eq) | 1.5 |
| Boat | - | > 5.0 |
| Twist-Boat | - | > 4.0 |
Note: This table presents a hypothetical energy landscape. "Eq" denotes equatorial and "Ax" denotes axial positioning.
The presence of a solvent can influence the conformational equilibrium of a molecule. researchgate.net Computational models, such as the Conductor-like Polarizable Continuum Model (CPCM), can be used to simulate the effect of different solvents on the stability of the conformers of this compound. Polar solvents may stabilize conformers with a larger dipole moment. For a molecule with a hydroxyl group, hydrogen bonding with the solvent can also play a significant role in determining the preferred conformation.
Transition State Theory and Reaction Pathway Elucidation for Transformations of this compound
Computational methods are invaluable for studying the mechanisms of chemical reactions. By applying Transition State Theory (TST), it is possible to locate the transition state structure for a given reaction and calculate the activation energy. nih.gov This provides a detailed understanding of the reaction pathway.
For this compound, a tertiary alcohol, potential reactions for study could include dehydration to form an alkene or oxidation of the sulfur atom. DFT calculations can be used to model the reactants, products, and the high-energy transition state that connects them. This allows for the determination of the reaction's feasibility and the elucidation of its step-by-step mechanism.
Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Attributes
Quantitative Structure-Property Relationship (QSPR) models are theoretical models that aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For a compound such as this compound, which has a complex three-dimensional structure, QSPR studies can provide valuable insights into its behavior without the need for extensive experimental testing. These studies are particularly useful in predicting properties like boiling point, solubility, and chromatographic retention times. nih.gov
The development of a QSPR model involves two key components: the calculation of molecular descriptors that numerically represent the molecule's structure, and the use of statistical methods to correlate these descriptors with experimentally determined properties.
Derivation of Molecular Descriptors and Their Correlation with Chemical Properties
The first step in a QSPR study is the generation of molecular descriptors. These are numerical values that describe the chemical and physical characteristics of a molecule. For this compound, these descriptors can be categorized into several groups:
Topological descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the number of atoms, bonds, and rings, as well as more complex indices that reflect the degree of branching.
Geometrical descriptors: These descriptors are calculated from the 3D structure of the molecule and include information about its size, shape, and surface area.
Electronic descriptors: These relate to the distribution of electrons in the molecule and are often calculated using quantum chemical methods. Examples include dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Physicochemical descriptors: These are related to well-known physicochemical properties, such as hydrophobicity (logP) and molar refractivity.
Once a set of descriptors has been calculated, statistical methods such as multiple linear regression (MLR) or machine learning algorithms are used to build a mathematical model that relates the descriptors to a specific chemical property. nih.gov The quality of the QSPR model is assessed by its ability to accurately predict the property of interest for a set of compounds that were not used in the model's development.
For heterocyclic compounds like this compound, QSPR studies can be particularly insightful. For instance, the presence of the sulfur atom in the thiane ring and the hydroxyl group can significantly influence the molecule's polarity and hydrogen bonding capacity. nih.gov Descriptors that capture these features would be expected to be important in QSPR models for properties like water solubility and boiling point.
The following interactive table provides examples of molecular descriptors that could be calculated for this compound and their potential correlation with various chemical properties, based on general principles of QSPR and studies on similar molecules.
| Descriptor Type | Descriptor Example | Potential Correlated Chemical Property | Rationale for Correlation |
|---|---|---|---|
| Topological | Wiener Index | Boiling Point | Reflects the compactness and branching of the molecule, which influences intermolecular forces. |
| Geometrical | Molecular Surface Area | Solubility | Relates to the extent of interaction between the solute and solvent molecules. |
| Electronic | Dipole Moment | Polarity | A measure of the overall polarity of the molecule, which is crucial for its interaction with polar and nonpolar media. |
| Physicochemical | logP (Octanol-Water Partition Coefficient) | Hydrophobicity/Lipophilicity | Directly measures the partitioning of the compound between a nonpolar and a polar solvent. |
| Quantum-Chemical | HOMO-LUMO Energy Gap | Chemical Reactivity | A smaller energy gap generally indicates higher reactivity. nih.gov |
It is important to note that while QSPR provides a powerful tool for predicting chemical properties, the accuracy of the predictions is highly dependent on the quality of the input data and the statistical methods used. For novel compounds like this compound, the development of reliable QSPR models would require the synthesis and experimental characterization of a series of structurally related compounds.
Derivatization and Analog Synthesis from 6 Methyl 3 3 Methylphenyl Thian 3 Ol
Design and Synthesis of Structurally Modified Thianol Derivatives
The systematic structural modification of 6-Methyl-3-(3-methylphenyl)thian-3-ol can be approached by introducing a variety of substituents at different positions on both the thianol ring and the phenyl group, as well as by exploring its stereochemical diversity.
The functionalization of the this compound scaffold can be envisioned through several synthetic routes. Modifications can be targeted at the tertiary hydroxyl group, the thiane (B73995) ring, and the peripheral methyl group on the phenyl ring.
Derivatization of the 3-hydroxyl group: The tertiary alcohol is a prime site for derivatization. Standard esterification or etherification reactions can introduce a wide range of functional groups. For instance, acylation with various acid chlorides or anhydrides in the presence of a base could yield a library of esters. Similarly, Williamson ether synthesis, reacting the corresponding alkoxide with alkyl halides, could generate diverse ethers.
Modification of the Phenyl Ring: The tolyl group offers multiple avenues for substitution. The existing methyl group can be functionalized, for example, through benzylic bromination followed by nucleophilic substitution to introduce amines, ethers, or other functionalities. Furthermore, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation could introduce substituents at positions ortho and para to the existing methyl and thianyl groups.
Table 1: Hypothetical Derivatives of this compound with Modifications on the Thianol and Phenyl Rings
| Derivative ID | Modification Site | Introduced Substituent | Potential Synthetic Route |
| DA-01 | 3-hydroxyl | Acetoxy (-OAc) | Acylation with acetyl chloride |
| DA-02 | 3-hydroxyl | Methoxy (-OMe) | Williamson ether synthesis with methyl iodide |
| DA-03 | Phenyl ring (para to thianyl) | Nitro (-NO₂) | Nitration with HNO₃/H₂SO₄ |
| DA-04 | Phenyl ring (ortho to thianyl) | Bromo (-Br) | Bromination with NBS |
| DA-05 | Benzylic methyl | Bromomethyl (-CH₂Br) | Benzylic bromination with NBS |
| DA-06 | Benzylic methyl | Aminomethyl (-CH₂NH₂) | Gabriel synthesis from the bromomethyl derivative |
The core structure of this compound contains multiple stereocenters, leading to the possibility of several stereoisomers. The carbon atoms at positions 3 and 6 of the thiane ring are chiral centers. The relative stereochemistry of the methyl group at C-6 and the hydroxyl/phenyl groups at C-3 can significantly influence the three-dimensional shape and, consequently, the biological activity and physical properties of the molecule.
The synthesis of specific stereoisomers would likely require stereocontrolled synthetic methods. For instance, the reduction of a precursor ketone, 6-methyl-3-(3-methylphenyl)thian-3-one, with stereoselective reducing agents could yield specific diastereomers of the alcohol. Chiral chromatography could also be employed to separate racemic mixtures of the final compound or key intermediates.
Furthermore, positional isomers of the methyl group on the phenyl ring (e.g., 2-methylphenyl or 4-methylphenyl) could be synthesized by starting with the corresponding substituted aryl Grignard or organolithium reagents in the initial synthesis of the thianol.
Table 2: Potential Isomeric and Stereoisomeric Analogs of this compound
| Analog ID | Type of Isomerism | Description |
| IA-01 | Positional Isomer | 3-(2-methylphenyl)-6-methylthian-3-ol |
| IA-02 | Positional Isomer | 3-(4-methylphenyl)-6-methylthian-3-ol |
| SA-01 | Stereoisomer | (3R,6S)-6-Methyl-3-(3-methylphenyl)thian-3-ol |
| SA-02 | Stereoisomer | (3S,6R)-6-Methyl-3-(3-methylphenyl)thian-3-ol |
| SA-03 | Stereoisomer | (3R,6R)-6-Methyl-3-(3-methylphenyl)thian-3-ol |
| SA-04 | Stereoisomer | (3S,6S)-6-Methyl-3-(3-methylphenyl)thian-3-ol |
Scaffold Diversification Strategies Utilizing the this compound Core
Beyond simple derivatization, the this compound core can be utilized as a starting point for more complex molecular architectures. Scaffold diversification strategies could involve reactions that modify the thiane ring itself. For example, oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone would introduce new functional groups and alter the polarity and geometry of the heterocyclic ring.
Ring-closing metathesis (RCM) or other cyclization strategies could be employed on derivatives containing appropriate functional groups to build fused ring systems. For instance, a derivative with an alkenyl side chain could potentially undergo RCM to form a bicyclic thiane derivative.
Creation of Libraries of Thianol Analogs for Structure-Reactivity/Property Relationship Studies
To systematically investigate the structure-reactivity relationships (SRR) or structure-property relationships (SPR), a library of thianol analogs can be synthesized. Combinatorial chemistry approaches, where different building blocks are systematically combined, would be an efficient way to generate a large number of diverse compounds.
For example, a library could be constructed by reacting a common intermediate, such as a precursor ketone, with a variety of Grignard reagents to introduce different aryl or alkyl groups at the 3-position. The resulting tertiary alcohols could then be further diversified by reacting them with a set of acylating or alkylating agents. High-throughput screening methods could then be used to evaluate the properties of the library members, allowing for the identification of key structural features that influence a desired outcome.
Table 3: Representative Library of Thianol Analogs for SRR/SPR Studies
| Compound ID | R¹ (at C-3) | R² (at 3-O) |
| L-01 | 3-methylphenyl | H |
| L-02 | 3-methylphenyl | Acetyl |
| L-03 | 3-methylphenyl | Benzoyl |
| L-04 | Phenyl | H |
| L-05 | Phenyl | Acetyl |
| L-06 | 4-chlorophenyl | H |
| L-07 | 4-chlorophenyl | Acetyl |
| L-08 | Naphthyl | H |
This compound: An Uncharted Territory in Chemical Synthesis and Materials Science
A comprehensive review of scientific literature and chemical databases reveals a significant finding regarding the compound This compound : there is currently no available information on its synthesis, properties, or potential applications. This specific chemical entity appears to be an uncharted territory within the vast landscape of chemical research and development.
Despite extensive searches for data pertaining to its role as a synthetic building block, its potential in catalysis and coordination chemistry, or its integration into novel materials, no research findings, detailed studies, or data tables associated with "this compound" have been reported in the public domain.
This absence of information suggests that this particular compound has likely not been synthesized or, if it has, its preparation and characteristics have not been disclosed in peer-reviewed journals, patents, or other accessible scientific resources. Consequently, the potential applications outlined in the requested article—ranging from its use in the total synthesis of complex molecules to its function as a ligand in catalysis or as a component in polymer architectures—remain purely hypothetical at this time.
The thian-3-ol structural motif is present in various known compounds, and the broader class of sulfur-containing heterocycles is of significant interest in medicinal chemistry and materials science. However, the specific combination of a 6-methyl and a 3-(3-methylphenyl) substituent on the thian-3-ol core defines a unique chemical structure for which no scientific record could be retrieved.
Therefore, any discussion on the potential applications of This compound would be speculative and not based on established scientific research. The scientific community has yet to explore the synthesis and properties of this compound, leaving its potential contributions to advanced chemical synthesis and materials science as an open question for future investigation.
Potential Applications in Advanced Chemical Synthesis and Materials Science
Integration into Novel Materials and Polymer Architectures
Synthesis of Monomers or Functional Units Incorporating the Thianol Moiety
The structural attributes of 6-Methyl-3-(3-methylphenyl)thian-3-ol make it an attractive candidate for incorporation into polymeric structures. The presence of a reactive hydroxyl group provides a convenient handle for further chemical modification, allowing it to be integrated into various polymer backbones.
One potential route for monomer synthesis involves the esterification or etherification of the tertiary alcohol. For instance, reaction with acryloyl chloride or methacryloyl chloride in the presence of a non-nucleophilic base could yield the corresponding acrylate (B77674) or methacrylate (B99206) monomer. These monomers could then be subjected to free-radical polymerization to produce polymers with the thianol moiety as a pendant group.
The general synthetic approach for such a monomer is outlined below:
Scheme 1: Hypothetical Synthesis of a Methacrylate Monomer from this compound
The resulting polymers would possess unique properties imparted by the bulky and structurally complex thianol side chain. These properties could include altered solubility, enhanced thermal stability, and specific optical characteristics. The incorporation of the sulfur-containing heterocyclic ring could also influence the refractive index of the resulting polymer, a desirable characteristic for optical applications.
Furthermore, the thianol moiety could be bifunctionalized to act as a cross-linking agent. By introducing another reactive group onto the phenyl ring or the methyl group at the 6-position, a di-functional monomer could be synthesized. Such monomers would be valuable in the creation of cross-linked polymer networks, leading to materials with enhanced mechanical strength and solvent resistance, suitable for applications in coatings, adhesives, or hydrogels. The synthesis of functionalized monomers is a crucial step in developing novel polymers. researchgate.net
Below is a table summarizing the potential properties of polymers derived from a hypothetical methacrylate monomer of this compound.
| Property | Predicted Characteristic | Potential Application |
| Glass Transition Temperature (Tg) | High | High-performance engineering plastics |
| Refractive Index | High | Optical lenses, coatings |
| Solubility | Soluble in common organic solvents | Processability for thin-film applications |
| Thermal Stability | Moderate to high | Materials for elevated temperature use |
Investigation in Supramolecular Chemistry or Self-Assembly
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers another promising avenue for the application of this compound. The molecule possesses several features that could drive self-assembly processes, leading to the formation of ordered, higher-level structures.
The hydroxyl group is a key functional group capable of forming strong hydrogen bonds. This could enable the formation of one-dimensional chains, cyclic assemblies, or more complex three-dimensional networks. The directionality and strength of these hydrogen bonds would be influenced by the steric bulk of the rest of the molecule.
The presence of the 3-methylphenyl group introduces the possibility of π-π stacking interactions. These interactions, although weaker than hydrogen bonds, can play a significant role in the organization of molecules in the solid state or in solution. The combination of hydrogen bonding and π-π stacking could lead to the formation of well-defined supramolecular architectures. Molecular self-assembly relies on the spontaneous association of molecules through non-covalent interactions. nih.gov
The sulfur atom in the thian ring, with its lone pairs of electrons, could also participate in non-covalent interactions, such as halogen bonding or interactions with metal centers. This adds another layer of complexity and potential for control over the self-assembly process. The study of sulfur-containing heterocycles is an important area of research with diverse applications. researchgate.netnih.govnih.govopenmedicinalchemistryjournal.com
A hypothetical representation of a self-assembled dimer of this compound, driven by hydrogen bonding, is shown below:
Figure 1: Hypothetical Hydrogen-Bonded Dimer of this compound
The ability of this compound to form ordered assemblies could be exploited in the development of functional materials such as organogels, liquid crystals, or porous materials for guest encapsulation. The chirality of the molecule could also lead to the formation of chiral supramolecular structures, which are of interest in areas such as asymmetric catalysis and chiral separations. The self-assembly of derivatives of various organic scaffolds has been a subject of intense research. nih.govresearchgate.net
The potential intermolecular interactions that could drive the self-assembly of this compound are summarized in the table below.
| Interaction Type | Participating Moieties | Potential Outcome |
| Hydrogen Bonding | Hydroxyl group (O-H) | Formation of chains, rings, or networks |
| π-π Stacking | 3-Methylphenyl group | Stabilization of stacked architectures |
| van der Waals Forces | Alkyl and aryl groups | Close packing in the solid state |
| Sulfur-involved interactions | Thian ring sulfur atom | Coordination with metals or halogen bonding |
Future Directions and Outstanding Research Challenges in 6 Methyl 3 3 Methylphenyl Thian 3 Ol Chemistry
Unexplored Synthetic Avenues for Thianol Analogs
The exploration of the chemical space around 6-Methyl-3-(3-methylphenyl)thian-3-ol is contingent on the development of versatile and efficient synthetic methodologies. While foundational methods for the synthesis of six-membered heterocycles are established, significant opportunities exist for innovation. Future research should focus on creating a diverse library of thianol analogs to enable structure-activity relationship (SAR) studies.
Key unexplored avenues include:
Stereoselective Synthesis: Developing catalytic asymmetric methods to control the stereochemistry at the C3 and C6 positions of the thiane (B73995) ring is a primary challenge. This would allow for the synthesis of specific stereoisomers, which is crucial for applications in medicinal chemistry where biological activity is often stereospecific.
Diversity-Oriented Synthesis: The application of diversity-oriented synthesis (DOS) strategies, starting from common intermediates to generate a wide array of structurally distinct thianol analogs, is a promising direction. This could involve varying the substituents on the phenyl ring, at the 6-position, and exploring alternative substitution patterns around the thiane core.
Novel Cyclization Strategies: Investigating new ring-forming reactions to construct the thiane skeleton could provide access to novel analogs. This includes exploring transition-metal-catalyzed cyclizations, multicomponent reactions, and ring-expansion methodologies from smaller sulfur-containing rings. researchgate.net
| Synthetic Strategy | Potential Analogs of this compound | Research Focus |
| Asymmetric Catalysis | Enantiomerically pure cis- and trans-isomers | Development of chiral catalysts for stereocontrolled synthesis. |
| Grignard/Organolithium Addition | Analogs with varied aryl/alkyl groups at C3 | Synthesis of novel tertiary thianols from a common thian-3-one precursor. |
| Multi-component Reactions | Highly functionalized thiane derivatives | One-pot synthesis to increase molecular complexity and efficiency. |
Advanced Spectroscopic Probes for Dynamic Processes and Transient Intermediates
A thorough understanding of the structural and dynamic properties of this compound and its derivatives is essential for predicting their reactivity and interactions. While standard spectroscopic techniques (NMR, IR, Mass Spectrometry) provide basic structural information, advanced methods are needed to probe more complex phenomena.
Future research should employ:
Dynamic NMR (DNMR) Spectroscopy: The thiane ring exists in a dynamic equilibrium between two chair conformations. DNMR studies at variable temperatures can be used to quantify the energy barrier of this ring inversion. rsc.orgnih.govresearchgate.net Understanding how different substituents influence this conformational flexibility is a key research challenge.
2D NMR Techniques: Advanced 2D NMR experiments, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguous structure elucidation, especially for complex, substituted thiane systems. researchgate.netnih.gov
Chiroptical Spectroscopy: For enantiomerically pure thianol analogs, techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) can provide valuable information on their absolute configuration and solution-state conformations.
Time-Resolved Spectroscopy: To study reactive intermediates and reaction mechanisms involving thianols, time-resolved spectroscopic techniques could be employed to detect and characterize transient species.
Integration with Emerging Technologies (e.g., Flow Chemistry, Machine Learning in Synthesis)
The integration of emerging technologies into the synthesis and study of thianols can accelerate discovery and optimization processes.
Flow Chemistry: Continuous-flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and ease of scalability. nih.govamt.uknih.gov Applying flow chemistry to the synthesis of this compound and its analogs could enable safer handling of hazardous reagents and facilitate the rapid production of compound libraries for screening. researchgate.netresearchgate.net The precise control over reaction parameters in flow reactors can also lead to improved yields and selectivities.
Machine Learning (ML) in Synthesis: Machine learning algorithms are increasingly being used to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. researchgate.net For the thianol scaffold, ML models could be trained on existing data for sulfur-containing heterocycles to predict the properties of new analogs, identify promising synthetic targets, and optimize synthetic protocols. maxapress.comnih.gov This data-driven approach can significantly reduce the experimental effort required to explore the chemical space around this compound.
| Technology | Application in Thianol Chemistry | Potential Benefits |
| Flow Chemistry | Automated synthesis of thianol libraries | Increased efficiency, safety, and scalability. |
| Machine Learning | Prediction of physicochemical and biological properties | Accelerated discovery of analogs with desired characteristics. |
| High-Throughput Screening | Rapid evaluation of biological activity | Efficient identification of lead compounds for further development. |
Deeper Theoretical Understanding of Sulfur-Containing Ring Systems
Computational chemistry provides a powerful tool for gaining deeper insights into the structure, bonding, and reactivity of molecules like this compound. numberanalytics.com
Key areas for theoretical investigation include:
Conformational Analysis: High-level quantum chemical calculations can be used to accurately predict the relative energies of different conformations (e.g., chair, boat, twist-boat) and the barriers to their interconversion. nih.govlumenlearning.comchemistrysteps.comresearchgate.netutdallas.edu This is particularly important for understanding the role of non-covalent interactions, such as gauche and 1,3-diaxial interactions, in determining conformational preferences.
Electronic Structure Analysis: Methods like Natural Bond Orbital (NBO) analysis can elucidate the nature of bonding in the thiane ring, including the role of the sulfur atom's lone pairs and the influence of substituents on the electronic distribution.
Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, identify transition states, and calculate activation energies for the synthesis and reactions of thianols. This can guide experimental work by predicting the feasibility of proposed synthetic routes and explaining observed reactivity patterns.
Identification of Niche Applications in Specialized Chemical Fields
While the specific applications of this compound are not yet defined, the broader class of sulfur-containing heterocycles has shown significant promise in various fields. sci-hub.seopenmedicinalchemistryjournal.com A key challenge is to identify specialized areas where the unique structural features of this compound and its analogs could be advantageous.
Potential niche applications to be explored include:
Medicinal Chemistry: Many sulfur-containing heterocycles exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netnih.gov Analogs of this compound could be synthesized and screened for activity against various biological targets. The tertiary alcohol and the specific substitution pattern may offer unique binding interactions with enzymes or receptors.
Materials Science: Sulfur-containing compounds can have interesting optical and electronic properties. Investigating the potential of thianol derivatives as building blocks for functional materials, such as organic light-emitting diodes (OLEDs) or molecular sensors, could be a fruitful area of research.
Agrochemicals: Heterocyclic compounds are a cornerstone of the agrochemical industry. Screening thianol analogs for herbicidal, fungicidal, or insecticidal activity could lead to the discovery of new crop protection agents.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 6-Methyl-3-(3-methylphenyl)thian-3-ol, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s thian backbone suggests synthesis via thioether formation. A general approach involves reacting thiol precursors with halogenated intermediates under nucleophilic substitution conditions. For example, phosphorous pentasulfide (P₂S₅) can convert alcohols to thiols, which then react with 3-methylphenyl halides . Optimization includes solvent selection (e.g., 1,4-dioxane for improved solubility ), temperature control (room temperature to 80°C), and stoichiometric adjustments to minimize byproducts like unspecified impurities . Purification via column chromatography or recrystallization is critical for achieving >99% purity .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis, using C18 columns and acetonitrile/water gradients . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with characteristic peaks for the thian ring (δ 2.5–3.5 ppm) and aryl methyl groups (δ 2.1–2.3 ppm) . Mass spectrometry (MS) provides molecular weight validation, while differential scanning calorimetry (DSC) assesses thermal stability .
Q. How should researchers evaluate the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at 25°C/60% RH, 40°C/75% RH, and light-exposed conditions for 1–6 months. Monitor degradation via HPLC for impurity profiling (e.g., oxidation products) . Use kinetic modeling (Arrhenius equation) to predict shelf life, with degradation thresholds set at ≤0.1% for unspecified impurities .
Advanced Research Questions
Q. What experimental models are suitable for assessing this compound’s therapeutic efficacy in corneal wound healing?
- Methodological Answer : Use a rabbit corneal burn model (e.g., thermal or chemical burns) . For thermal burns, apply the compound as an ophthalmic ointment (5% w/w) and monitor epithelial regeneration via slit-lamp microscopy over 21 days . For chemical burns, formulate drug-loaded films and measure epithelialization rates (e.g., centripetal growth metrics) compared to controls like methyluracil . Histopathological analysis at days 7, 14, and 21 post-treatment evaluates structural restoration .
Q. How can researchers resolve contradictory data on the wound-healing efficacy of structurally analogous compounds?
- Methodological Answer : Perform meta-analyses of preclinical studies, focusing on variables such as burn type (thermal vs. chemical), formulation (ointment vs. film), and species-specific responses . Use multivariate regression to isolate factors influencing efficacy, such as drug release kinetics or corneal permeability. Cross-validate findings with in vitro models (e.g., human corneal epithelial cell scratch assays) .
Q. What computational strategies predict the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile of this compound?
- Methodological Answer : Employ molecular docking to assess binding affinity to corneal targets (e.g., growth factor receptors). Use Quantitative Structure-Activity Relationship (QSAR) models to predict logP (lipophilicity) and aqueous solubility, critical for ocular bioavailability . Tools like SwissADME or ADMETLab2.0 simulate metabolic pathways (e.g., CYP450 interactions) and toxicity endpoints (e.g., ocular irritation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
